B 775
Description
Compound "B 775" (also referred to as "775" in experimental studies) is a sclerosing agent used for arterial embolization. Its primary application involves inducing tissue infarction by occluding blood vessels, as demonstrated in rabbit renal artery embolization experiments. The compound is derived from Xiaozhiling (消痔灵)注射液, a traditional Chinese medicinal formulation, and is often combined with iodized oil (碘油) to modulate viscosity and radiopacity during clinical procedures. Key properties include its ability to form stable emboli, biocompatibility, and controlled thrombogenicity .
Properties
CAS No. |
78182-94-2 |
|---|---|
Molecular Formula |
C28H26N4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-(2-methylpropylimino)-N,5-diphenylphenazin-2-amine |
InChI |
InChI=1S/C28H26N4/c1-20(2)19-29-24-18-28-26(17-25(24)30-21-11-5-3-6-12-21)31-23-15-9-10-16-27(23)32(28)22-13-7-4-8-14-22/h3-18,20,30H,19H2,1-2H3 |
InChI Key |
CEWUIYZNVOQBRR-RMLRFSFXSA-N |
SMILES |
CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5 |
Canonical SMILES |
CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5 |
Appearance |
Solid powder |
Other CAS No. |
78182-94-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Phenazinamine, 3,5-dihydro-3-((2-methylpropyl)imino)-N,5-diphenyl- B 775 B-775 B775 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B 775 typically involves multi-step organic reactions. The process begins with the preparation of the phenazine core, followed by the introduction of the imine group and the phenyl substituents. Common reagents used in these reactions include aniline derivatives, aldehydes, and catalysts such as acids or bases to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Reaction Pathways Involving Boron or Benzylic Systems
Several studies highlight reactions involving boron-containing compounds or benzylic C–H activation, which may intersect with hypothetical "B 775" chemistry:
-
Catalytic Benzylic Oxidation : A redox-active metal–organic framework (MFM-170) enables selective benzylic oxidation via tert-butoxy radical intermediates. For example, indane oxidizes to 1-indanone with a turnover frequency (TOF) of 1,000 h⁻¹ .
-
Dehydrocoupling Reactions : Magnesium and calcium catalysts mediate dehydrocoupling of amine-boranes (e.g., NH₃BH₃) to form B–N bonds, releasing H₂. Competing β- and δ-hydride elimination pathways influence product distribution .
Key Data:
| Substrate | Catalyst | Product | TOF (h⁻¹) | Yield (%) |
|---|---|---|---|---|
| Indane | MFM-170 | 1-Indanone | 1,000 | 82 |
| NH₃BH₃ | MgBu₂ | B–N oligomers | N/A | 85–95 |
Synthetic Strategies for Heterocycles
Benzothiazole synthesis methods may relate to nitrogen/boron-containing systems:
-
Condensation Reactions : NH₄Cl catalyzes 2-aminothiophenol and benzaldehyde to form benzothiazoles in methanol-water solvent (95% yield, 1 h) .
-
Radical-Mediated Coupling : tert-Butoxy radicals abstract benzylic hydrogen atoms, enabling selective functionalization of substrates like ethylbenzene .
Kinetic and Mechanistic Insights
Recent studies emphasize reaction optimization and kinetic modeling:
-
DoE in Reaction Optimization : Central composite designs optimize yields in nucleophilic aromatic substitutions (e.g., 2,4-difluoronitrobenzene + pyrrolidine → 82% yield of ortho-product 7 ) .
-
Catalyst Deactivation : Coke formation on catalysts follows site coverage and pore blockage mechanisms, critical for industrial process longevity .
Recommendations for Further Research
Given the absence of direct data on "this compound":
-
Verify the compound’s IUPAC name, CAS registry number, or structural formula.
-
Explore specialized databases (e.g., SciFinder, Reaxys) for proprietary or niche studies.
-
Investigate boron-containing pharmaceuticals or agrochemicals, which often use coded identifiers (e.g., BAY 43-9006).
Scientific Research Applications
B 775 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of B 775 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Experimental Design and Methodology
In a seminal study by Tang Guangyu and Luo Laijun (1990), "B 775" was compared against three analogues:
- Group A : Pure "this compound" (undiluted).
- Group B : 50% "this compound" mixed with iodized oil.
- Group C : 75% "this compound" mixed with iodized oil.
- Group D : Pure iodized oil.
The efficacy of embolization was evaluated using radiography (plain film, IVP, and aortic angiography) and histopathological examination at 3 days, 7 days, and 3 weeks post-procedure .
Key Findings
Table 1: Comparative Efficacy of "this compound" and Analogues
| Parameter | Group A (Pure "this compound") | Group B (50% Mixture) | Group C (75% Mixture) | Group D (Pure Iodized Oil) |
|---|---|---|---|---|
| Embolization Stability | Moderate | High | Low | Poor |
| Operational Ease | Difficult | Optimal | Challenging | Easy |
| Radiopacity | Low | Moderate | High | High |
| Histopathological Necrosis | Partial infarction | Complete infarction | Incomplete occlusion | Minimal effect |
- Group B (50% Mixture) : Exhibited superior embolization outcomes, achieving complete renal infarction in all subjects. The hybrid formulation balanced viscosity for controlled delivery and radiopacity for procedural monitoring .
- Group A (Pure "this compound") : Showed moderate stability but poor radiopacity, complicating real-time observation.
- Group D (Pure Iodized Oil) : Failed to induce lasting occlusion due to rapid clearance and low thrombogenicity.
Mechanistic and Toxicity Insights
- Thrombogenicity : "this compound" induces endothelial damage and activates the coagulation cascade, whereas iodized oil relies on mechanical occlusion. The 50% mixture synergizes these mechanisms for durable emboli .
- Toxicity: No systemic toxicity was reported for "this compound" in animal models, though iodized oil at high concentrations caused transient inflammation.
Functional and Structural Analogues
Functional Analogues
Structural Analogues
- Iodized Oil-Polymer Blends : Polyethylene glycol (PEG)-modified iodized oil formulations improve embolization duration but lack the dual thrombogenic-sclerosing action of "this compound" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
